Technical Guide: 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine
Technical Guide: 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine
Topic: 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (CAS 182257-03-0) Content Type: Technical Whitepaper / Process Development Guide[1]
A Critical Intermediate for Imidazo[4,5-c]pyridine Scaffolds[1]
Executive Summary & Chemical Identity
2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (CAS 182257-03-0 ) is a highly functionalized pyridine derivative serving as a linchpin intermediate in the synthesis of fused heterocyclic systems, particularly imidazo[4,5-c]pyridines .[1][2] These fused systems are privileged structures in medicinal chemistry, appearing frequently in kinase inhibitors, antiviral agents, and modulators of the central nervous system.[1]
This guide addresses the synthesis, regiochemical control, and downstream utility of this compound.[1] Unlike simple pyridines, the simultaneous presence of a nitro group (C3), a chlorine atom (C2), and a methylamino group (C4) creates a unique "push-pull" electronic environment that requires precise synthetic handling to avoid regioisomeric byproducts.[1]
Chemical Identification Data
| Property | Specification |
| CAS Number | 182257-03-0 |
| IUPAC Name | 2-Chloro-N,6-dimethyl-3-nitro-4-pyridinamine |
| Molecular Formula | C₇H₈ClN₃O₂ |
| Molecular Weight | 201.61 g/mol |
| SMILES | CNC1=C(C(=NC(=C1)C)Cl)[O-] |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
Synthetic Strategy & Regioselectivity
The synthesis of CAS 182257-03-0 typically proceeds via a Nucleophilic Aromatic Substitution (
The Precursor
The standard starting material is 2,4-dichloro-6-methyl-3-nitropyridine .[1] This molecule possesses two electrophilic sites (C2 and C4) activated by the electron-withdrawing nitro group at C3 and the pyridine nitrogen.[1]
The Regioselectivity Paradox
-
C4 Position: Activated by the ortho-nitro group and the para-pyridine nitrogen.[1]
-
C2 Position: Activated by the ortho-pyridine nitrogen and the meta-nitro group (though the nitro group's resonance effect is strongest at ortho/para positions relative to itself).[1]
Expert Insight: In 2,4-dichloro-3-nitropyridines, the C4 chlorine is significantly more labile toward nucleophilic attack by amines than the C2 chlorine.[1] This is due to the stabilization of the Meisenheimer complex intermediate where the negative charge is delocalized onto the nitro group oxygen atoms (a para-like resonance contribution relative to the C4 attack site).[1] Consequently, treating the precursor with methylamine under controlled conditions preferentially yields the 4-methylamino product (our target) rather than the 2-methylamino regioisomer.[1]
Pathway Visualization
The following diagram illustrates the kinetic preference for the C4 substitution and the subsequent cyclization potential.
Figure 1: Reaction pathway showing the regioselective
Detailed Experimental Protocol
This protocol is designed to maximize the yield of the C4-isomer while suppressing the C2-isomer and bis-substitution.[1]
Materials
-
Precursor: 2,4-Dichloro-6-methyl-3-nitropyridine (1.0 eq)[1]
-
Nucleophile: Methylamine (2.0 M in THF or 40% aq.[1] solution) (1.1 eq)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology
-
Preparation: Dissolve 2,4-dichloro-6-methyl-3-nitropyridine (10 g, 48.3 mmol) in anhydrous DCM (100 mL) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Temperature Control: Cool the solution to 0°C using an ice bath.
-
Why: Lower temperatures enhance regioselectivity by favoring the kinetically faster reaction (C4 attack) over the C2 attack.[1]
-
-
Addition: Add the base (TEA, 6.0 g, 58 mmol). Then, add the Methylamine solution (1.1 eq) dropwise over 30 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) and stir for an additional 2-4 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.[1]
-
Work-up:
-
Purification: Concentrate in vacuo. The crude residue is often pure enough for the next step.[1] If necessary, recrystallize from Ethanol or purify via flash column chromatography (SiO2, Gradient 0-30% EtOAc in Hexanes).[1]
Validation Criteria
-
1H NMR (DMSO-d6): Look for the N-Methyl doublet around
2.8-3.0 ppm and the disappearance of one aromatic proton signal if comparing to a non-chlorinated analog (though here you lose a Cl, so proton count remains similar to other isomers, but shift changes).[1] The key is the NH signal coupling.[1] -
LC-MS: Mass peak
.[1]
Downstream Applications: The Imidazo[4,5-c]pyridine Route
The primary value of CAS 182257-03-0 lies in its conversion to imidazo[4,5-c]pyridines .[1] This scaffold mimics the purine ring system (specifically adenine), making it a potent ATP-competitive inhibitor design element.[1]
Synthesis Workflow
-
Reduction: The nitro group (-NO2) at C3 is reduced to an amine (-NH2) using Iron/Ammonium Chloride or Hydrogenation (
, Pd/C).[1] -
Cyclization: The resulting diamine (3-amino-4-methylamino-...) is reacted with an orthoester (e.g., triethyl orthoformate) or a carboxylic acid to close the imidazole ring.[1]
-
Functionalization: The remaining C2-Chlorine is now a versatile handle for Suzuki couplings or further
reactions to attach solubilizing groups or pharmacophores.[1]
Figure 2: Transformation of the title compound into bioactive scaffolds.[1]
Safety & Handling
As with most nitro-chloropyridines, this compound requires strict safety adherence.[1]
-
Hazards:
-
Skin/Eye Irritation: Strongly irritating.[1][3] The nitro group increases lipophilicity and skin permeation.[1]
-
Sensitization: Pyridine intermediates are known sensitizers.[1]
-
Energetics: While not a high explosive, nitro-compounds can decompose exothermically.[1] Avoid heating the dry solid above 100°C without DSC testing.
-
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the chloride is slow but possible over long durations).[1]
References
-
ChemicalBook. (2024).[1][4] 2-CHLORO-N,6-DIMETHYL-3-NITROPYRIDIN-4-AMINE Properties and CAS 182257-03-0. Retrieved from
-
Bide Pharm. (2024).[1][5] Product Data: 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2024).[1] 2,4-Dichloro-6-methyl-3-nitropyridine (Precursor Data). Retrieved from
-
Beilstein J. Org.[1] Chem. (2011).[1] Regioselective nucleophilic aromatic substitution of 2,4-dichloro-3-nitropyridine derivatives. (General mechanistic reference for pyridine
regioselectivity).
Sources
- 1. 2,6-Dichloro-3-nitropyridin-4-amine | C5H3Cl2N3O2 | CID 282740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-CHLORO-N,6-DIMETHYL-3-NITROPYRIDIN-4-AMINE | 182257-03-0 [amp.chemicalbook.com]
- 3. 2-Chloro-6-methylpyrimidin-4-amine | C5H6ClN3 | CID 312629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [chemicalbook.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
